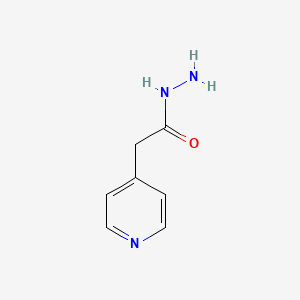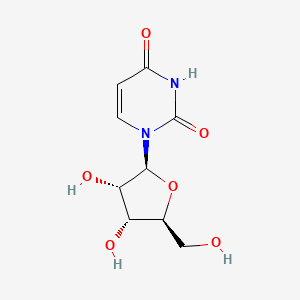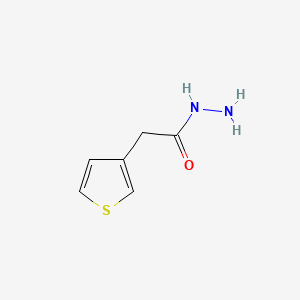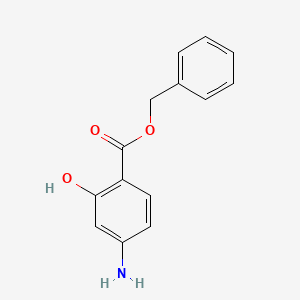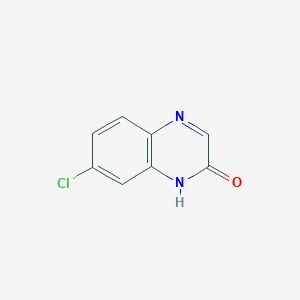
1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Vue d'ensemble
Description
The compound “1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” belongs to the class of organic compounds known as pyrroles, which are polycyclic aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom . The presence of dichlorophenyl and carbaldehyde functional groups suggests that this compound may have interesting chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dichlorophenyl and carbaldehyde groups would likely have significant effects on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and overall structure. For example, the carbaldehyde group could potentially undergo oxidation or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, similar compounds have been described as solids at room temperature .Applications De Recherche Scientifique
1. Enantiomers and Racemization Studies
The compound and its variants have been synthesized and studied for their role in the chromatographic separation of enantiomers and barriers to racemization. For instance, N-aryl-2,5-dimethylpyrrole-3-carbaldehydes were synthesized and used in diastereoisomeric association complexes studies, contributing valuable insights into stereochemistry and molecular behavior (Vorkapić-Furač, Mintas, Burgemeister, & Mannschreck, 1989).
2. Regioselectivity in Reactions with Nucleophiles
This pyrrole derivative demonstrates interesting behaviors in reactions with nucleophiles. For example, 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde reacts with secondary amines to yield methylene-substituted pyrroles, highlighting its utility in synthetic chemistry and the study of regioselective reactions (Zaytsev, Anderson, Meth–Cohn, & Groundwater, 2005).
3. Hydrogen-Bonding Patterns Analysis
Researchers have explored the crystal and molecular structures of derivatives of 2,4-dimethylpyrrole, including compounds related to 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. These studies are crucial for understanding hydrogen-bonding patterns, which are fundamental in molecular interactions and drug design (Senge & Smith, 2005).
4. Synthesis and Characterization in Organometallic Chemistry
In organometallic chemistry, the synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands are significant. These complexes have been explored for their catalytic properties, especially in polymerization reactions, highlighting the role of pyrrole derivatives in catalysis (Qiao, Ma, & Wang, 2011).
5. Novel Syntheses and Derivatives Exploration
The compound has also been instrumental in developing new syntheses pathways and exploring derivatives with potential pharmacological interest. For example, the synthesis of 5-pyrrolemethine-thiobarbituric derivatives is an area of interest in medicinal chemistry, offering insights into novel heterocyclic compounds (Bijev & Prodanova, 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3,5-dichlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c1-8-3-10(7-17)9(2)16(8)13-5-11(14)4-12(15)6-13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBRPHMQEKHDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360527 | |
| Record name | 1-(3,5-Dichloro-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347331-67-3 | |
| Record name | 1-(3,5-Dichloro-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-6-{4-[3-(dimethylamino)acryloyl]phenoxy}benzenecarbonitrile](/img/structure/B1362717.png)
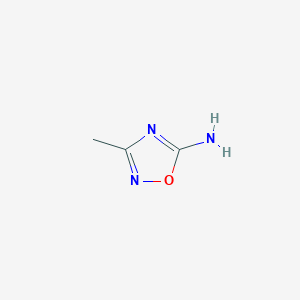
![4-[4-[(3,5-Dimethylphenyl)sulfamoyl]anilino]-4-oxobutanoic acid](/img/structure/B1362734.png)
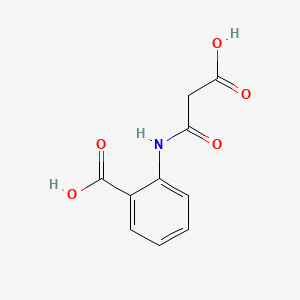


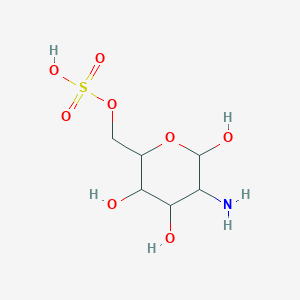
![5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde](/img/structure/B1362741.png)
